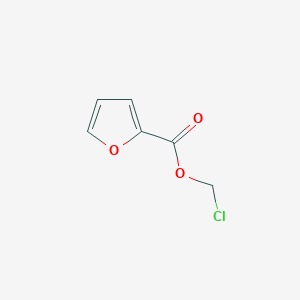
Chloromethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl furan-2-carboxylate is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl furan-2-carboxylate can be synthesized through the reaction of 5-(chloromethyl)furfural with tert-butyl hypochlorite. The reaction is typically carried out at room temperature under air, and the product is isolated by evaporating the volatiles and purifying the residue through chromatography .
Industrial Production Methods: On an industrial scale, this compound is produced from biomass-derived 5-(chloromethyl)furfural. This method involves the oxidation of 5-(chloromethyl)furfural to its corresponding acid chloride, followed by esterification to yield this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Chloromethyl furan-2-carboxylate can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and Jones reagent.
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism by which chloromethyl furan-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The furan ring can undergo oxidation and reduction, leading to a range of derivatives with different properties. These reactions are facilitated by the electron-rich nature of the furan ring, which stabilizes intermediates and transition states .
Comparison with Similar Compounds
5-(Chloromethyl)furfural: A precursor to chloromethyl furan-2-carboxylate, used in similar applications.
Furan-2,5-dicarboxylic acid: A derivative formed through oxidation, used in polymer production.
5-(Hydroxymethyl)furan-2-carboxylate: A reduction product with applications in pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (chloromethyl and carboxylate), which provide versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that may only have one reactive group .
Properties
CAS No. |
127039-04-7 |
|---|---|
Molecular Formula |
C6H5ClO3 |
Molecular Weight |
160.55 g/mol |
IUPAC Name |
chloromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
InChI Key |
WPGXILUGNJHMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















